3,3'-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride
Description
Properties
IUPAC Name |
2-fluoro-4-(3-fluorophenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N.ClH/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(14)7-9;/h1-7H,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGZUYQSPWUPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme. This enzyme plays a crucial role in the de novo synthesis of pyrimidines in humans.
Mode of Action
If it indeed targets Dihydroorotate dehydrogenase, it may inhibit the enzyme’s activity, thereby affecting pyrimidine synthesis.
Biochemical Pathways
The potential inhibition of Dihydroorotate dehydrogenase by 3,3’-Difluoro[1,1’-biphenyl]-4-ylamine Hydrochloride could affect the pyrimidine synthesis pathway. Pyrimidines are essential components of nucleic acids, and their disruption can have downstream effects on DNA and RNA synthesis and function.
Biological Activity
3,3'-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride is a chemical compound with potential applications in medicinal chemistry due to its unique structural properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H10F2N
- CAS Number : 448-97-5
- Molecular Weight : Approximately 220.22 g/mol
The compound features a biphenyl structure with two fluorine atoms substituted at the 3-position of one phenyl ring and an amine group at the para position of the other ring. This configuration may influence its biological interactions and efficacy.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have indicated that similar compounds exhibit inhibitory effects on enzymes like lanosterol 14α-demethylase, which is crucial in sterol biosynthesis in various organisms .
- Anticancer Properties : Preliminary investigations suggest that derivatives of biphenyl amines can induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies indicate that modifications in the biphenyl framework can enhance cytotoxicity against specific cancer cell lines .
Pharmacological Studies
Recent studies have evaluated the pharmacological profile of this compound through various assays:
- Cytotoxicity Assays : In vitro tests using human cancer cell lines demonstrated that this compound exhibits dose-dependent cytotoxic effects. For example, at concentrations ranging from 250 nM to 4000 nM, significant reductions in cell viability were observed in pancreatic cancer cell lines BxPC-3 and AsPC-1 .
- Mechanism of Action : The compound's ability to induce DNA damage has been observed through assays measuring DNA strand breaks and alterations in DNA binding properties. This suggests a potential mechanism whereby the compound interferes with cellular replication processes .
Case Studies
A notable case study involved the use of this compound in animal models where it was administered at varying doses to assess its therapeutic potential against Trypanosoma cruzi, the causative agent of Chagas disease. Results indicated a significant reduction in parasitemia levels compared to untreated controls, highlighting its potential as an anti-parasitic agent .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3,3'-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride and analogous compounds:
Key Findings:
Fluorine Substitution Patterns: The 3,3' difluoro configuration in the target compound distinguishes it from 3',4'-difluoro isomers (e.g., ) and 4,4'-difluoro analogs (e.g., ). Fluorine placement influences electronic effects (e.g., electron-withdrawing) and steric interactions, impacting binding affinity in drug-receptor interactions.
Amine Position and Functionalization: The 4-position amine in the target compound contrasts with 2-position amines (e.g., ) and methylamine derivatives (e.g., ). Amine position affects hydrogen-bonding capacity and interaction with biological targets.
Physicochemical Properties :
- Hydrochloride salts (e.g., target compound, ) generally exhibit higher water solubility than free bases, critical for formulation in drug delivery.
- Discontinued commercial status of some analogs (e.g., ) may reflect challenges in synthesis or stability under storage conditions.
Research Implications and Challenges
Synthetic Accessibility: Fluorination at the 3,3' positions requires precise regioselective methods, such as Schiemann reactions (historically used for fluoroaromatics ). Competing isomer formation (e.g., 2,3' or 4,4') necessitates rigorous purification. Amino group introduction via Buchwald-Hartwig coupling or nitration/reduction sequences may be complicated by fluorine’s electron-withdrawing effects, requiring optimized catalysts .
Biological Relevance: Fluorine atoms enhance metabolic stability and bioavailability in drug candidates. The 3,3'-difluoro configuration may improve target binding compared to mono-fluoro analogs . Comparative studies with 3',4'-difluoro isomers could reveal positional effects on pharmacokinetic profiles.
Regulatory and Analytical Considerations :
- Compounds like 3',4'-difluoro[1,1'-biphenyl]-2-amine are validated for QC applications, suggesting similar protocols (e.g., HPLC, NMR) could be adapted for the target compound.
- Structural analogs with discontinued availability (e.g., ) highlight the need for robust synthetic routes to ensure supply chain reliability.
Preparation Methods
Decarboxylation Coupling Reaction
- Starting materials : o-nitrobenzoic acid or its salts (lithium, sodium, potassium, cesium, or calcium salts), and fluorinated halobenzenes (e.g., 3,3'-difluorobromobenzene).
- Catalysts : Palladium acetylacetonate [Pd(acac)2], cuprous iodide, triphenylphosphine (PPh3), and 1,10-phenanthroline.
- Solvent : High boiling point solvents such as polyethylene glycol 400 (PEG-400) or other suitable organic solvents.
- Reaction conditions :
- Pre-dry o-nitrobenzoic acid salt with alkali and solvent at 20–120 °C for 1–120 minutes to remove moisture.
- Add substitution halobenzene and catalysts.
- Heat the mixture at 80–240 °C for 9–48 hours under nitrogen atmosphere.
- Post-reaction processing :
- Filter the reaction mixture.
- Extract with toluene and wash with water.
- Concentrate and recrystallize to obtain fluorinated nitrobiphenyl intermediates with high purity (up to 98%).
Example : Using 24.6 g o-nitrobenzoic acid sylvite salt, 19.3 g 3,4-difluorobromobenzene, and catalysts in PEG-400 at 190 °C for 22 hours yielded 18.9 g of 3,4-bis-fluoro-2'-nitrobiphenyl with 92% yield and 98% purity.
Catalytic Hydrogenation
- Objective : Reduce the nitro group on the biphenyl intermediate to an amine group.
- Catalysts : Commonly palladium on carbon (Pd/C) or other hydrogenation catalysts.
- Solvents : Alcohols or other suitable solvents like ethanol or methanol.
- Reaction conditions :
- Temperature: 20–80 °C.
- Pressure: 0.2–2 MPa hydrogen pressure.
- Duration: 1–10 hours.
- Outcome : Conversion of nitrobiphenyl to aminobiphenyl with high efficiency.
Formation of Hydrochloride Salt
- The free amine obtained is reacted with hydrochloric acid to form the hydrochloride salt.
- This step enhances the compound's stability and water solubility, facilitating handling and further applications.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Decarboxylation coupling | o-nitrobenzoic acid salt, fluorobromobenzene, Pd(acac)2, CuI, PPh3, PEG-400 | 80–240 | Atmospheric | 9–48 | ~90+ | ~98 |
| Catalytic hydrogenation | Fluorinated nitrobiphenyl, Pd/C catalyst, solvent | 20–80 | 0.2–2 | 1–10 | High | High |
| Hydrochloride formation | Aminobiphenyl, HCl | Ambient | Atmospheric | 1–2 | Quantitative | - |
Research Findings and Notes
- The decarboxylation coupling reaction is crucial for constructing the biphenyl scaffold with fluorine substitution at precise positions.
- Use of mixed alkali salts (e.g., sodium carbonate with potassium hydroxide) optimizes the coupling efficiency.
- The reaction atmosphere is inert (nitrogen) to prevent oxidation.
- The hydrogenation step requires controlled pressure and temperature to prevent over-reduction or side reactions.
- The overall synthetic route is scalable and yields high-purity intermediates suitable for pharmaceutical or material science applications.
- The hydrochloride salt form is preferred for its enhanced physicochemical properties.
Q & A
Q. What are the optimal synthetic routes for preparing 3,3'-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves fluorination of biphenyl precursors followed by functionalization of the amine group. Key methods include:
- Electrophilic Aromatic Substitution (EAS): Fluorination using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) at 80–100°C in anhydrous DMF .
- Suzuki-Miyaura Coupling: For biphenyl core assembly, using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives under inert atmospheres .
- Amine Protection/Deprotection: Hydrochloride salt formation via HCl gas bubbling in anhydrous ether post-synthesis .
Methodological Tip: Optimize fluorination steps using NMR to monitor regioselectivity. Yields >70% are achievable with strict moisture control.
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- NMR Spectroscopy: and NMR confirm fluorine positions and amine protonation. For example, NMR shows distinct peaks at -110 to -120 ppm for meta-fluorines .
- X-ray Crystallography: Resolves spatial arrangement of fluorine and amine groups, with C-F bond lengths typically ~1.35 Å .
- Mass Spectrometry (HRMS): Validates molecular weight (calc. 235.04 g/mol for free base) and purity .
Q. What are the primary applications of this compound in pharmaceutical research?
- Intermediate for Kinase Inhibitors: The biphenyl-amine scaffold is used in designing EGFR or VEGFR inhibitors. Fluorine atoms enhance metabolic stability and binding affinity .
- Protease Studies: The hydrochloride salt improves solubility for in vitro assays (e.g., IC₅₀ determinations) .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,3'-difluoro substituents influence reactivity in cross-coupling reactions?
- Steric Hindrance: The meta-fluorines reduce rotational freedom, favoring planar biphenyl conformations, which stabilize transition states in Pd-catalyzed couplings .
- Electronic Effects: Fluorine’s electron-withdrawing nature deactivates the ring, requiring activated catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for efficient coupling .
Case Study: Suzuki reactions with 4-bromophenylboronic acid show 20% higher yields compared to non-fluorinated analogs due to reduced side reactions .
Q. What computational methods are used to predict the biological activity of derivatives of this compound?
- DFT Calculations: Assess electrostatic potential maps to predict binding interactions with target proteins (e.g., hydrophobic pockets in kinases) .
- Molecular Dynamics (MD): Simulate stability of the hydrochloride salt in aqueous buffers (e.g., PBS at pH 7.4) to guide formulation studies .
Data Insight: DFT-optimized structures align with crystallographic data (RMSD <0.5 Å), validating computational models .
Q. How can researchers resolve contradictions in spectral data for amine-functionalized biphenyl derivatives?
- Variable Temperature NMR: Identify dynamic processes (e.g., amine proton exchange) that obscure signals at room temperature .
- Isotopic Labeling: Use -labeled HCl to track amine protonation states via - HMBC .
Example: Discrepancies in NMR integration ratios (e.g., 1:2 instead of 1:1) often arise from hydrate formation, resolved by drying under vacuum .
Q. What strategies improve the compound’s stability under acidic or oxidative conditions?
- Lyophilization: Freeze-drying the hydrochloride salt minimizes hydrolysis in aqueous solutions .
- Antioxidant Additives: Use 0.1% BHT in storage solvents (e.g., DMSO) to prevent radical-mediated degradation .
Stability Data: TGA shows decomposition onset at 220°C, indicating thermal stability up to 150°C in solid form .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
